molecular formula C22H16N4S B286877 6-[1,1'-Biphenyl]-4-yl-3-(3-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

6-[1,1'-Biphenyl]-4-yl-3-(3-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B286877
M. Wt: 368.5 g/mol
InChI Key: GJWAFMDPYUAUIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-[1,1'-Biphenyl]-4-yl-3-(3-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a heterocyclic organic compound that contains a triazole and thiadiazole ring system. It has been found to have various biological activities and is being studied extensively for its potential use as a therapeutic agent.

Mechanism of Action

The exact mechanism of action of 6-[1,1'-Biphenyl]-4-yl-3-(3-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood. However, it is believed to exert its biological activities by interacting with various enzymes and proteins in the body. It has been shown to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects on the body. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the production of inflammatory cytokines, and exhibit antimicrobial and antifungal activities. It has also been found to have a low toxicity profile, making it a potential candidate for use in therapeutic applications.

Advantages and Limitations for Lab Experiments

The advantages of using 6-[1,1'-Biphenyl]-4-yl-3-(3-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in lab experiments include its low toxicity profile, its ability to exhibit multiple biological activities, and its potential use as a therapeutic agent. However, the limitations of using this compound in lab experiments include its complex synthesis process and the need for expertise in organic synthesis.

Future Directions

There are several future directions for research on 6-[1,1'-Biphenyl]-4-yl-3-(3-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. These include:
1. Further studies on the mechanism of action of this compound to better understand how it exerts its biological activities.
2. Studies on the potential use of this compound as a therapeutic agent for various diseases.
3. Exploration of the use of this compound as a lead compound for the development of new drugs with improved efficacy and safety profiles.
4. Investigation of the structure-activity relationship of this compound to identify more potent analogs.
5. Studies on the pharmacokinetics and pharmacodynamics of this compound to better understand its absorption, distribution, metabolism, and excretion in the body.
6. Development of new synthetic routes for the synthesis of this compound to improve its yield and reduce its cost.
Conclusion:
This compound is a heterocyclic organic compound that has gained significant attention in the scientific community due to its potential applications in various fields. It has been found to have various biological activities and is being studied extensively for its potential use as a therapeutic agent. Further research is needed to fully understand the mechanism of action of this compound and to explore its potential use in various diseases.

Synthesis Methods

The synthesis of 6-[1,1'-Biphenyl]-4-yl-3-(3-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves a multistep process that requires expertise in organic synthesis. The most commonly used method for the synthesis of this compound involves the reaction of 4-(3-methylphenyl)-3-thiosemicarbazide with 1,1'-biphenyl-4-carbaldehyde in the presence of a base. The resulting intermediate is then reacted with 2-bromo-1-(4-biphenylyl)-1H-1,2,3-triazole to yield the final product.

Scientific Research Applications

6-[1,1'-Biphenyl]-4-yl-3-(3-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been found to have various biological activities that make it a potential candidate for use in therapeutic applications. It has been shown to have antimicrobial, antifungal, anti-inflammatory, and anticancer activities. Its ability to inhibit the growth of cancer cells has been of particular interest to researchers.

Properties

Molecular Formula

C22H16N4S

Molecular Weight

368.5 g/mol

IUPAC Name

3-(3-methylphenyl)-6-(4-phenylphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C22H16N4S/c1-15-6-5-9-19(14-15)20-23-24-22-26(20)25-21(27-22)18-12-10-17(11-13-18)16-7-3-2-4-8-16/h2-14H,1H3

InChI Key

GJWAFMDPYUAUIT-UHFFFAOYSA-N

SMILES

CC1=CC=CC(=C1)C2=NN=C3N2N=C(S3)C4=CC=C(C=C4)C5=CC=CC=C5

Canonical SMILES

CC1=CC(=CC=C1)C2=NN=C3N2N=C(S3)C4=CC=C(C=C4)C5=CC=CC=C5

Origin of Product

United States

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